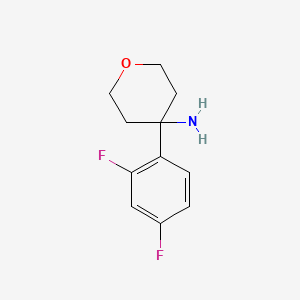

4-(2,4-Difluorophenyl)oxan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXBPIHUFAUKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Oxane Based Scaffolds in Modern Chemical Research

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a prevalent heterocyclic scaffold in a vast array of biologically active compounds and natural products. nih.gov Its frequent appearance in marketed drugs makes it a structure of significant interest to medicinal chemists. chemicalbook.com The popularity of the oxane scaffold can be attributed to several favorable characteristics. As a saturated heterocycle, it introduces three-dimensionality to a molecule, which can be crucial for effective binding to biological targets. nih.govchemicalbook.com Furthermore, the oxygen atom within the ring can act as a hydrogen bond acceptor, potentially enhancing the solubility and pharmacokinetic properties of a drug candidate. rsc.org

The incorporation of oxane rings can serve as a bioisosteric replacement for other groups. For instance, they have been considered as potential isosteres for gem-dimethyl groups and carbonyl derivatives in drug design. acs.org Research has also highlighted the development of synthetic methodologies to create functionalized oxane derivatives, such as tetrahydropyran-4-ones, which serve as versatile building blocks for more complex structures. researchgate.netresearchgate.net The continuous exploration of novel synthetic routes to access diverse oxane-based scaffolds underscores their importance in the ongoing quest for new therapeutic agents. worktribe.com

Significance of Difluorophenyl Moieties in Complex Molecular Architectures

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. nih.gov The difluorophenyl group, in particular, offers a unique combination of electronic and steric effects that can significantly impact a compound's bioactivity and metabolic stability.

Fluorine is the most electronegative element, and its presence can alter the acidity (pKa) of nearby functional groups, influencing a molecule's absorption and distribution in the body. nih.gov The carbon-fluorine bond is also very strong, which can enhance metabolic stability by blocking sites susceptible to metabolism by enzymes like cytochrome P450. nih.govmdpi.com This increased stability can lead to a longer half-life and improved bioavailability of a drug. nih.gov

Furthermore, the introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govmdpi.com The difluorophenyl moiety has been a key component in a number of successful drugs, where it has been shown to enhance biological activity and deactivate the aromatic ring against oxidative metabolism. mdpi.commdpi.com The unique properties conferred by the difluorophenyl group make it a valuable component in the design of novel therapeutics. nih.gov

Overview of Research Trajectories Involving 4 2,4 Difluorophenyl Oxan 4 Amine As a Synthetic Intermediate

The compound 4-(2,4-difluorophenyl)oxan-4-amine serves as a key building block in the synthesis of more elaborate molecules, primarily for pharmaceutical applications. Its structure combines the desirable features of the oxane scaffold and the difluorophenyl group, making it an attractive starting material for drug discovery programs. The primary amine group on the oxane ring provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities.

While specific research detailing the direct use of 4-(2,4-difluorophenyl)oxan-4-amine is often found within the broader context of developing new therapeutic agents, its structural motifs are present in compounds investigated for various diseases. For example, the anti-cancer medication nirogacestat (B609584) contains a difluorophenyl group, highlighting the relevance of this moiety in oncology research. wikipedia.org The synthesis of such complex molecules often relies on the availability of versatile building blocks like 4-(2,4-difluorophenyl)oxan-4-amine.

The general synthetic utility of related aminotetrahydropyran scaffolds is well-documented. They are used as reactants in the synthesis of compounds for the treatment of cancer, demonstrating the importance of this class of intermediates in medicinal chemistry. chemicalbook.com

Scope and Objectives of Scholarly Inquiry into 4 2,4 Difluorophenyl Oxan 4 Amine

Retrosynthetic Analysis and Strategic Disconnections of 4-(2,4-Difluorophenyl)oxan-4-amine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inresearchgate.net For 4-(2,4-difluorophenyl)oxan-4-amine, several strategic disconnections can be envisioned. A primary disconnection strategy involves cleaving the bond between the amine group and the oxane ring (C-N bond). This leads to a key intermediate, an oxan-4-one, and 2,4-difluoroaniline. This approach is advantageous as it simplifies the molecule into two key fragments that can be synthesized separately and then coupled.

Another logical disconnection point is the C-O bond within the oxane ring, characteristic of an ether linkage. amazonaws.com However, this approach can present challenges related to chemoselectivity, particularly when introducing other reactive functional groups. amazonaws.com A disconnection of the C-C bond between the phenyl ring and the oxane ring is also a viable strategy, often involving an organometallic addition to a ketone precursor.

The most common and strategically sound retrosynthetic approach is illustrated below:

Figure 1: Retrosynthetic Analysis of 4-(2,4-Difluorophenyl)oxan-4-amine

This analysis highlights two main synthetic routes: one involving the reductive amination of a 4-(2,4-difluorophenyl)oxan-4-one intermediate, and another involving the addition of a 2,4-difluorophenyl organometallic reagent to an oxan-4-one precursor followed by amination.

Development of Novel Synthetic Pathways to 4-(2,4-Difluorophenyl)oxan-4-amine

Building upon the retrosynthetic analysis, chemists have developed both convergent and divergent synthetic pathways to access 4-(2,4-difluorophenyl)oxan-4-amine and its analogs.

Convergent Synthesis Approaches

Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then joined together in the final steps. This approach is often more efficient for complex molecules.

A common convergent strategy for 4-(2,4-difluorophenyl)oxan-4-amine involves the synthesis of tetrahydro-4H-pyran-4-one as a key intermediate. google.com One method for preparing this intermediate involves the reaction of 3-chloropropionyl chloride and ethylene (B1197577) gas in the presence of aluminum trichloride, followed by hydrolysis and cyclization. google.com

Once the oxan-4-one is obtained, the 2,4-difluorophenyl group can be introduced via a Grignard reaction or other organometallic addition. The resulting tertiary alcohol can then be converted to the amine through a variety of methods, such as a Ritter reaction followed by hydrolysis, or a direct nucleophilic substitution of a suitable leaving group.

Divergent Synthesis Strategies

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate. documentsdelivered.comrsc.orgresearchgate.net This is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Starting from a common precursor, such as 4-amino-oxan-4-carboxylic acid, various aryl or substituted aryl groups can be introduced. For instance, a dearomatization method has been utilized for the divergent synthesis of 4-amino indoles, which could be adapted for the synthesis of related 4-amino-4-aryl heterocycles. researchgate.net Another divergent approach could involve the modification of a pre-formed 4-amino-4-phenyloxane scaffold.

Optimization of Reaction Conditions for High-Yield and Selective Synthesis of 4-(2,4-Difluorophenyl)oxan-4-amine

The efficiency and selectivity of the synthetic routes to 4-(2,4-difluorophenyl)oxan-4-amine are highly dependent on the reaction conditions.

Catalyst Development for Key Steps in 4-(2,4-Difluorophenyl)oxan-4-amine Synthesis

The choice of catalyst is crucial for several key transformations in the synthesis. For instance, in the reductive amination of the corresponding ketone, catalysts such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation with palladium on carbon are often employed.

In syntheses involving cross-coupling reactions to form the C-aryl bond, palladium or copper catalysts are frequently used. The development of more active and selective catalysts is an ongoing area of research to improve the efficiency of these reactions. For example, silver salts have been used to catalyze the synthesis of isoxazolo[5,4-b]pyridines, demonstrating the potential for metal-catalyzed reactions in constructing heterocyclic systems. researchgate.net

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature can significantly impact the yield and selectivity of the synthesis. For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity. scielo.br Solvent-free reaction conditions are also being explored as a greener and more efficient alternative. rsc.org

Temperature control is also critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. scielo.br Therefore, careful optimization of the temperature for each reaction step is necessary to maximize the yield of the desired product. For example, in the synthesis of tetrahydro-4H-pyran-4-one, the initial reaction is carried out at a controlled temperature below 10°C. google.com

Stereoselective Synthesis Approaches for Analogues of 4-(2,4-Difluorophenyl)oxan-4-amine

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgyoutube.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for synthesizing enantiomerically pure compounds, making it a frequent choice during the early stages of drug discovery and development. wikipedia.org

The general process involves three key steps:

The chiral auxiliary is chemically bonded to the achiral substrate molecule. youtube.com

The resulting intermediate reacts with a reagent, where the steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the other face with high selectivity. wikipedia.org

The auxiliary is cleaved from the newly synthesized chiral molecule, yielding the desired enantiomerically enriched product. youtube.com

For the synthesis of analogues of 4-(2,4-difluorophenyl)oxan-4-amine, a potential strategy would involve attaching a chiral auxiliary to a precursor molecule. For instance, an N-acyl derivative of a chiral auxiliary could be used to direct the addition of a nucleophile or an electrophile to create the desired stereocenter at the C4 position of the oxane ring. rsc.org Classic examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which have demonstrated high levels of stereocontrol in various transformations, including aldol (B89426) reactions and Michael additions. wikipedia.orgyoutube.com For example, camphorsultam was effectively used to asymmetrically construct the core oxazoline (B21484) ring in the total synthesis of manzacidin B, proving superior to an oxazolidinone auxiliary in achieving the desired stereoselectivity. wikipedia.org

| Auxiliary Type | Common Examples | Typical Applications |

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol reactions, alkylations, and acylations. |

| Sultams | Camphorsultam (Oppolzer's Sultam) | Asymmetric Michael additions, cycloadditions, and alkylations. |

| BINOL-based | Axially chiral BINOL auxiliaries | Asymmetric alkylation of glycine (B1666218) derivatives to form uncommon amino acids. wikipedia.org |

| Menthol-based | 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol | Early examples used for directing various asymmetric reactions. wikipedia.org |

Asymmetric Catalysis in Oxane Ring Formation

Asymmetric catalysis is a powerful alternative to chiral auxiliaries, offering the potential for higher efficiency as only a small, substoichiometric amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product. youtube.com This approach can be broadly divided into metal-based catalysis and organocatalysis.

Metal-based Asymmetric Catalysis: Transition metal complexes with chiral ligands are widely used to catalyze a vast array of chemical reactions. For the formation of chiral oxane rings, methods like asymmetric hydrogenation, epoxidation, or dihydroxylation of unsaturated precursors can establish key stereocenters. nih.gov For instance, rhodium-BINAP complexes have shown excellent enantioselectivity in the conjugate additions of organoboron compounds, a reaction type that could be adapted to form the C-C bond between the phenyl ring and the oxane precursor. nih.gov Similarly, the Sharpless asymmetric epoxidation, which uses a titanium-tartrate complex, is a foundational method for creating chiral building blocks like glycidol, which can serve as a precursor for more complex heterocyclic systems. nih.gov

Organocatalysis: This sub-discipline uses small, chiral organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. youtube.com Proline and its derivatives are prominent organocatalysts, capable of activating substrates by forming nucleophilic enamines or electrophilic iminium ions. youtube.com For example, imidazolidinone catalysts developed by the MacMillan group, which can be derived from amino acids like phenylalanine, effectively catalyze asymmetric Diels-Alder reactions by forming a chiral iminium ion with the dienophile. youtube.com This lowers the LUMO energy of the dienophile, accelerating the reaction and allowing the catalyst's chiral scaffold to direct the approach of the diene, thus controlling the stereochemical outcome. youtube.com Such a strategy could be envisioned for constructing the oxane ring system through a stereoselective cycloaddition.

Green Chemistry Principles Applied to the Synthesis of Oxane-4-amine Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, reduce waste, and enhance safety and efficiency. nih.govijpsjournal.comacs.org These principles are highly relevant to the multi-step syntheses typical for complex molecules like 4-(2,4-difluorophenyl)oxan-4-amine and its derivatives.

Atom Economy and E-Factor Considerations

Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com It provides a fundamental assessment of a reaction's efficiency at the atomic level. chembam.com Addition reactions, for example, are inherently 100% atom-economical, whereas elimination and substitution reactions generate byproducts, thus lowering their atom economy. primescholars.com

Formula for Percent Atom Economy (% AE): % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 primescholars.com

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a more holistic metric that quantifies the amount of waste generated per unit of product. chembam.com It is defined as the total mass of waste produced divided by the mass of the final product. An ideal E-Factor is 0. libretexts.org The pharmaceutical industry traditionally has very high E-Factors (often between 25 and 100 or even higher), reflecting the complexity of the syntheses and extensive use of solvents and reagents during reactions and purifications. chembam.com

| Industry Sector | Typical E-Factor Range |

| Oil Refining | < 0.1 |

| Bulk Chemicals | <1 - 5 |

| Fine Chemicals | 5 - 50 |

| Pharmaceuticals | 25 - >100 |

Data sourced from ChemBAM. chembam.com

By optimizing reaction pathways to favor atom-economical steps and minimizing waste streams, the E-Factor for the synthesis of oxane-4-amine derivatives can be significantly reduced. researchgate.net

Use of Sustainable Solvents and Reagents

Solvents account for a significant portion of the mass and energy consumption in pharmaceutical manufacturing and are a major source of waste. pharmafeatures.com Green chemistry promotes the use of safer, more sustainable solvents or, ideally, solvent-free reaction conditions. ijpsjournal.compharmafeatures.com

Sustainable Solvents: Water is a highly desirable green solvent due to its non-toxicity and availability. nd.edu While the solubility of many organic compounds in water is limited, this can sometimes be overcome through techniques like using co-solvents or phase-transfer catalysts. Other green solvents include ethanol, which is biodegradable, and supercritical fluids like carbon dioxide (scCO₂). ijpsjournal.comnd.edu Supercritical CO₂ is non-toxic and allows for easy product separation through simple depressurization. ijpsjournal.com Deep eutectic solvents (DES), such as a mixture of glucose and urea, are also emerging as inexpensive and effective green reaction media for synthesizing heterocyclic compounds like piperidin-4-one derivatives. asianpubs.org

Solvent-Free and Alternative Energy Inputs: Conducting reactions without a solvent (neat) or using mechanochemistry (grinding) can dramatically reduce waste and energy usage. pharmafeatures.comresearchgate.net Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction times and increase yields, often in the absence of a traditional solvent. researchgate.netnih.gov For example, the synthesis of paracetamol has been achieved with high yield in just three minutes using solvent-free microwave irradiation. ijpsjournal.com These green approaches offer significant potential for improving the synthesis of 4-(2,4-difluorophenyl)oxan-4-amine analogues. ajgreenchem.com

Elucidation of Reaction Mechanisms in the Formation of 4-(2,4-Difluorophenyl)oxan-4-amine

The synthesis of 4-(2,4-difluorophenyl)oxan-4-amine involves the creation of a quaternary carbon center on an oxane ring, a process that requires careful control of reaction conditions and a deep understanding of the underlying mechanisms.

Detailed Study of Carbon-Carbon Bond Formation Steps

The formation of the carbon-carbon bond between the difluorophenyl group and the oxane ring is a critical step in the synthesis of the title compound. This transformation is typically achieved through the addition of a difluorophenyl organometallic reagent to a suitable oxane-based electrophile, such as tetrahydro-4H-pyran-4-one. chemicalbook.com

A plausible mechanistic pathway involves the nucleophilic attack of a 2,4-difluorophenyl Grignard or organolithium reagent on the carbonyl carbon of tetrahydro-4H-pyran-4-one. The choice of the organometallic reagent and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Table 1: Key Steps in Carbon-Carbon Bond Formation

| Step | Description |

| 1. Reagent Formation | Preparation of the 2,4-difluorophenyl organometallic reagent (e.g., Grignard or organolithium). |

| 2. Nucleophilic Addition | Attack of the organometallic reagent on the carbonyl group of tetrahydro-4H-pyran-4-one. |

| 3. Intermediate Formation | Formation of a tertiary alkoxide intermediate. |

| 4. Workup | Protonation of the alkoxide during aqueous workup to yield the tertiary alcohol precursor. |

The mechanism is analogous to the well-established reactions of organometallic reagents with ketones. The presence of the two fluorine atoms on the phenyl ring influences the electronic properties of the nucleophile, which can affect the reaction kinetics.

Mechanism of Amine Group Introduction

The introduction of the amine group at the C4 position is a subsequent key transformation. A common strategy for this is reductive amination. libretexts.orgorganic-chemistry.org This process typically begins with the tertiary alcohol precursor obtained from the carbon-carbon bond formation step.

The alcohol is first oxidized to the corresponding ketone, 4-(2,4-difluorophenyl)tetrahydro-2H-pyran-4-one. This ketone then undergoes reaction with an ammonia (B1221849) source, such as aqueous ammonia, in the presence of a reducing agent. researchgate.net

The mechanism of reductive amination involves several key steps:

Imine Formation: The ketone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine (or a related iminium ion).

Reduction: The imine is then reduced to the final amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. libretexts.orgorganic-chemistry.org

The choice of reducing agent is crucial to ensure the selective reduction of the imine without affecting other functional groups.

Investigation of Reactivity Profiles of the Amine Functionality in 4-(2,4-Difluorophenyl)oxan-4-amine

The primary amine group in 4-(2,4-difluorophenyl)oxan-4-amine is a key site of reactivity, influencing the molecule's chemical behavior and its potential applications as a building block in further synthesis.

Nucleophilic Reactivity Studies

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. smolecule.com This nucleophilicity allows it to participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The nucleophilic character of the amine can be quantified and compared to other amines through kinetic studies of its reaction with standard electrophiles. researchgate.net The electronic effects of the 2,4-difluorophenyl group and the steric hindrance around the quaternary center will influence its nucleophilic reactivity.

Protonation Equilibria and Acid-Base Behavior Studies

As a primary amine, 4-(2,4-difluorophenyl)oxan-4-amine exhibits basic properties. It can accept a proton from an acid to form the corresponding ammonium salt. The equilibrium constant for this reaction, the pKa of the conjugate acid, is a measure of the amine's basicity. nih.govchemicalbook.com

The basicity of the amine is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the 2,4-difluorophenyl group is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a simple alkylamine.

Table 2: Predicted Acid-Base Properties

| Property | Predicted Influence of Substituents |

| Basicity (pKa of conjugate acid) | The electron-withdrawing 2,4-difluorophenyl group is expected to lower the pKa compared to unsubstituted aminotetrahydropyrans. |

| Salt Formation | Readily forms salts with various acids. |

Mechanistic Insights into Transformations of the Oxane Ring in 4-(2,4-Difluorophenyl)oxan-4-amine

The oxane ring, a tetrahydropyran system, is generally stable but can undergo specific transformations under certain reaction conditions. wikipedia.org The presence of the bulky 4-(2,4-difluorophenyl) and amine substituents can influence the ring's conformation and reactivity.

Ring-opening reactions are a potential transformation pathway for the oxane ring, although they typically require harsh conditions or specific activating groups. nih.gov For instance, treatment with strong Lewis acids or under conditions that promote cleavage of the C-O bonds could lead to ring-opened products. However, under typical synthetic conditions, the oxane ring is expected to remain intact.

The conformation of the oxane ring, which typically adopts a chair conformation, can be influenced by the bulky substituents at the C4 position. acs.org This can, in turn, affect the reactivity of the functional groups attached to the ring.

Ring-Opening and Ring-Closing Reaction Mechanisms

The oxane ring of 4-(2,4-difluorophenyl)oxan-4-amine is a saturated six-membered heterocycle and is generally stable under neutral and basic conditions. However, under strongly acidic conditions, protonation of the ether oxygen could potentially initiate a ring-opening reaction. This process would likely proceed through a carbocationic intermediate, which would be susceptible to nucleophilic attack.

Conversely, ring-closing reactions to form the oxane ring are a key aspect of the synthesis of this and related compounds. A plausible synthetic route could involve an intramolecular Williamson ether synthesis or a Prins cyclization. For instance, a suitably substituted acyclic precursor with a hydroxyl group and a good leaving group at appropriate positions could undergo intramolecular cyclization to form the tetrahydropyran ring.

A potential, though less common, reaction pathway could involve a ring-chain tautomerism, where the oxane ring exists in equilibrium with an open-chain hydroxy-imine or hydroxy-enamine form. researchgate.netacs.orgresearchgate.netacs.orgnih.gov The position of this equilibrium would be highly dependent on the solvent and temperature. In the case of 4-(2,4-difluorophenyl)oxan-4-amine, the stability of the six-membered ring likely makes the ring form the overwhelmingly favored tautomer under normal conditions.

Conformational Inversion Dynamics

The tetrahydropyran ring of 4-(2,4-difluorophenyl)oxan-4-amine is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. This chair conformation can undergo a ring-flip to an alternative chair conformation. In the case of 4-(2,4-difluorophenyl)oxan-4-amine, the two substituents on the C4 carbon, the amino group and the 2,4-difluorophenyl group, will occupy either axial or equatorial positions.

The conformational preference of these substituents is dictated by their steric bulk and electronic interactions with the rest of the ring. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. Computational studies on substituted tetrahydropyrans have provided insights into these conformational energies. nih.govmst.edu For the 2,4-difluorophenyl group, its significant steric bulk would strongly favor an equatorial orientation. The smaller amino group would then be forced into the axial position.

The energy barrier for the chair-to-chair interconversion is an important parameter that influences the molecule's dynamic behavior. While specific data for 4-(2,4-difluorophenyl)oxan-4-amine is unavailable, studies on related substituted cyclohexanes and tetrahydropyrans suggest that these barriers are typically in the range of 10-12 kcal/mol. nih.gov The presence of the bulky geminal substituents at the C4 position might slightly increase this barrier compared to unsubstituted tetrahydropyran.

Table 1: Estimated Conformational Preferences and Energy Barriers

| Conformer | Aryl Group Position | Amine Group Position | Relative Stability | Estimated Ring-Flip Barrier (kcal/mol) |

| A | Equatorial | Axial | More Stable | ~10-13 |

| B | Axial | Equatorial | Less Stable | ~10-13 |

Note: This table is based on theoretical principles and data from analogous compounds, not direct experimental measurements on 4-(2,4-Difluorophenyl)oxan-4-amine.

Role of the Difluorophenyl Group in Directing Reactivity and Selectivity of 4-(2,4-Difluorophenyl)oxan-4-amine

The 2,4-difluorophenyl group exerts a profound influence on the reactivity and selectivity of the molecule through a combination of electronic and steric effects.

Electronic Effects on Reaction Pathways

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity. This has several important consequences for the molecule's reactivity.

Basicity of the Amine: The electron-withdrawing nature of the 2,4-difluorophenyl group will significantly decrease the basicity of the tertiary amine. The fluorine atoms pull electron density away from the phenyl ring, which in turn withdraws electron density from the nitrogen atom, making its lone pair less available for protonation. nih.gov This effect is expected to be substantial, likely lowering the pKa of the conjugate acid by several units compared to an analogous compound with an unsubstituted phenyl group.

Reactivity of the Aromatic Ring: The fluorine atoms deactivate the phenyl ring towards electrophilic aromatic substitution. chemistrysteps.com However, they activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgresearchgate.netnih.govbyjus.comyoutube.com The fluorine atoms, particularly the one at the ortho position, can be displaced by strong nucleophiles under appropriate conditions. The reaction would proceed through a Meisenheimer complex, which is stabilized by the electron-withdrawing fluorine atoms.

Influence on Adjacent Bonds: The strong inductive effect of the fluorine atoms can also influence the strength of adjacent C-F and C-C bonds, which can have implications for certain reaction pathways. rsc.org

Table 2: Estimated Electronic Parameters

| Parameter | Estimated Value/Effect |

| Hammett Constant (σ) for 2,4-difluoro substitution | Positive (electron-withdrawing) |

| pKa of conjugate acid | Significantly lower than aniline (B41778) or benzylamine |

| Reactivity towards electrophilic aromatic substitution | Decreased |

| Reactivity towards nucleophilic aromatic substitution | Increased |

Note: The values in this table are qualitative predictions based on established principles of physical organic chemistry. wikipedia.orgdalalinstitute.comresearchgate.netpitt.edu

Steric Hindrance Contributions

The 2,4-difluorophenyl group is sterically demanding. This bulkiness has a significant impact on the accessibility of the tertiary amine and the adjacent atoms.

Conformational Locking: As discussed in section 3.3.2, the steric bulk of the difluorophenyl group is a major factor in determining the conformational preference of the oxane ring, likely locking it into a conformation where the aryl group is equatorial.

Influence on Reaction Selectivity: In reactions involving the phenyl ring, the steric hindrance from the ortho-fluorine and the oxane ring can direct incoming reagents to the less hindered positions of the aromatic ring.

Table 3: Steric Parameters

| Parameter | Qualitative Assessment |

| Taft Steric Parameter (Es) | Large negative value (significant steric hindrance) |

| Accessibility of the Amine Nitrogen | Sterically hindered |

Note: This table provides a qualitative assessment based on the known principles of steric effects in organic chemistry. dalalinstitute.comemerginginvestigators.orgnih.govwikipedia.orgslideshare.net

Application of Kinetic and Thermodynamic Studies to Understand Reaction Pathways

While specific kinetic and thermodynamic data for reactions of 4-(2,4-difluorophenyl)oxan-4-amine are not available, the principles of kinetic and thermodynamic control can be applied to predict the likely outcomes of its reactions.

In many reactions, there is a competition between the formation of a kinetically favored product (the one that forms fastest) and a thermodynamically favored product (the most stable one). wikipedia.orgwordpress.comdalalinstitute.comemerginginvestigators.orgu-tokyo.ac.jp

Kinetic Control: Reactions carried out at lower temperatures and for shorter durations are more likely to be under kinetic control. For 4-(2,4-difluorophenyl)oxan-4-amine, a kinetically controlled reaction at the amine center might involve the approach of an electrophile from the less hindered face of the molecule, even if this leads to a sterically more crowded product.

Thermodynamic Control: Reactions conducted at higher temperatures or for longer periods, allowing for equilibrium to be established, are under thermodynamic control. In this scenario, the most stable product will predominate. For example, in a reversible N-alkylation reaction, the thermodynamically favored product would be the one that minimizes steric strain, even if its formation is slower.

The study of reaction rates (kinetics) can provide valuable information about the transition state of a reaction. For instance, measuring the rate of a reaction as a function of substituent changes on a reacting partner (a Hammett analysis) could quantify the electronic effects of the 2,4-difluorophenyl group on the reaction's transition state. wikipedia.org

Thermodynamic measurements, such as determining the equilibrium constant for a reaction, would provide information about the relative stability of reactants and products. youtube.com For example, determining the equilibrium constant for the protonation of the amine would give a precise measure of its basicity.

In the absence of direct experimental data, computational chemistry could be a powerful tool to model the reaction pathways of 4-(2,4-difluorophenyl)oxan-4-amine. nih.govacs.orgnih.govacs.org Quantum mechanical calculations could be used to determine the structures and energies of reactants, transition states, and products, thereby providing theoretical kinetic and thermodynamic parameters.

Methodological Developments in Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of 4-(2,4-Difluorophenyl)oxan-4-amine Derivatives

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For derivatives of 4-(2,4-Difluorophenyl)oxan-4-amine, NMR is particularly critical for assigning stereochemistry.

Advanced 2D-NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously establishing the connectivity of atoms within a molecule. For 4-(2,4-Difluorophenyl)oxan-4-amine, a combination of 2D-NMR experiments would be utilized to assign the proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the oxane ring, COSY would show correlations between the axial and equatorial protons on the same carbon and between protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons, such as the C4 carbon of the oxane ring and the substituted carbons of the difluorophenyl ring. It would also confirm the connection between the phenyl ring and the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For 4-(2,4-Difluorophenyl)oxan-4-amine, which has a stereocenter at C4, NOESY can help determine the relative stereochemistry by observing through-space interactions between the protons of the phenyl ring and the protons of the oxane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2,4-Difluorophenyl)oxan-4-amine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2,6 (Oxane) | ~3.6-4.0 | ~65-70 | H2/H6 to C3/C5, C4 |

| 3,5 (Oxane) | ~1.8-2.2 | ~30-35 | H3/H5 to C2/C6, C4 |

| 4 (Oxane) | - | ~55-60 | - |

| Amine (NH₂) | ~1.5-2.5 (broad) | - | NH₂ to C4, C3, C5 |

| 3' (Phenyl) | ~7.0-7.2 | ~111-113 (d, JCF ≈ 21 Hz) | H3' to C1', C2', C4', C5' |

| 5' (Phenyl) | ~6.8-7.0 | ~104-106 (t, JCF ≈ 25 Hz) | H5' to C1', C3', C4', C6' |

| 6' (Phenyl) | ~7.3-7.5 | ~128-130 (dd, JCF ≈ 9, 5 Hz) | H6' to C1', C2', C4', C5' |

| 1' (Phenyl) | - | ~125-128 (dd, JCF ≈ 14, 4 Hz) | - |

| 2' (Phenyl) | - | ~160-162 (dd, JCF ≈ 248, 12 Hz) | - |

| 4' (Phenyl) | - | ~162-164 (dd, JCF ≈ 250, 12 Hz) | - |

Solid-State NMR Methodologies for Polymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing polymorphic forms as it is sensitive to the local environment of the nuclei.

For 4-(2,4-Difluorophenyl)oxan-4-amine, ¹³C and ¹⁹F ssNMR would be particularly informative. Different polymorphs would likely exhibit distinct chemical shifts for the carbon and fluorine atoms due to differences in crystal packing and intermolecular interactions. Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to enhance the signal of the less abundant ¹³C nuclei. The presence of two fluorine atoms provides a sensitive probe for ssNMR, and ¹⁹F ssNMR spectra can reveal subtle differences between polymorphic forms.

Application of High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis of 4-(2,4-Difluorophenyl)oxan-4-amine

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Isotopic Abundance Analysis Methodologies

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula. By comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion with the theoretical exact masses of possible elemental compositions, the correct molecular formula can be confidently assigned. The characteristic isotopic pattern of the molecule, arising from the natural abundance of isotopes like ¹³C, also serves as a confirmation of the elemental composition.

Tandem Mass Spectrometry Approaches for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For 4-(2,4-Difluorophenyl)oxan-4-amine, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a propyl radical from the oxane ring.

Cleavage of the oxane ring: The oxane ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like water or formaldehyde.

Fragmentation of the phenyl ring: The difluorophenyl group can also fragment, although this is typically less favorable than fragmentation of the aliphatic portion of the molecule.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 4-(2,4-Difluorophenyl)oxan-4-amine

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 215.10 | [M]⁺ (Molecular Ion) |

| 198.09 | [M - NH₃]⁺ |

| 172.08 | [M - C₃H₇]⁺ (Alpha-cleavage) |

| 127.04 | [C₇H₄F₂]⁺ (Difluorophenyl moiety) |

Utilization of Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification Methodologies of 4-(2,4-Difluorophenyl)oxan-4-amine

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis.

The IR and Raman spectra of 4-(2,4-Difluorophenyl)oxan-4-amine would be expected to show characteristic absorption bands for the N-H, C-H, C-F, C-O, and C-N bonds.

N-H stretching: The primary amine group would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the oxane ring would appear in the 2850-3000 cm⁻¹ region, while aromatic C-H stretching from the phenyl ring would be observed above 3000 cm⁻¹.

C-F stretching: The C-F bonds of the difluorophenyl group would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

C-O stretching: The C-O-C ether linkage in the oxane ring would show a strong stretching vibration around 1100 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Conformational changes in the oxane ring could lead to shifts in the vibrational frequencies, which could be monitored by these techniques.

Table 3: Predicted Characteristic IR and Raman Peaks for 4-(2,4-Difluorophenyl)oxan-4-amine

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch (asymmetric) | ~3380 (medium) | Weak |

| N-H stretch (symmetric) | ~3300 (medium) | Weak |

| Aromatic C-H stretch | ~3050-3100 (weak) | Strong |

| Aliphatic C-H stretch | ~2850-2980 (medium-strong) | Medium-strong |

| Aromatic C=C stretch | ~1500-1600 (medium) | Strong |

| N-H bend | ~1600-1650 (medium) | Weak |

| C-F stretch | ~1100-1400 (strong) | Medium |

| C-O-C stretch (oxane) | ~1080-1150 (strong) | Weak |

Table of Compound Names

| Compound Name |

|---|

In-situ Monitoring of Reactions via IR/Raman Spectroscopy

In the synthesis of 4-(2,4-Difluorophenyl)oxan-4-amine, monitoring the reaction progress in real-time is critical for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. In-situ (in the reaction vessel) spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for this purpose.

Infrared (IR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, chemists can track the disappearance of starting materials and the appearance of the product. For instance, in a reductive amination to form the target amine, one could monitor the disappearance of the carbonyl (C=O) stretching vibration of a ketone precursor (typically around 1715 cm⁻¹) and the concurrent appearance of the N-H bending vibrations of the primary amine product (around 1650-1580 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers a complementary view, particularly for bonds that are weakly active in the IR spectrum. It is highly effective for monitoring changes in non-polar bonds and is less susceptible to interference from polar solvents like water. The C-F stretching vibrations of the difluorophenyl group would provide a distinct signal for monitoring.

These techniques allow for the generation of reaction profiles, plotting concentration changes over time to determine reaction endpoints and kinetics without the need for manual sampling and offline analysis.

Quantitative Analysis Techniques

Once the synthesis is complete, quantitative analysis is necessary to determine the exact amount of 4-(2,4-Difluorophenyl)oxan-4-amine in a sample. The gold standard for this is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative NMR (qNMR): This method provides a highly accurate and precise measurement of concentration without the need for an identical analytical standard of the target compound. A certified internal standard of known concentration is added to a precisely weighed sample of the material containing 4-(2,4-Difluorophenyl)oxan-4-amine. By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard, the absolute quantity of the analyte can be calculated. For the title compound, the aromatic protons on the difluorophenyl ring would likely serve as suitable signals for quantification.

A hypothetical qNMR analysis is summarized in the table below.

| Analyte Signal (Proton) | Internal Standard | Integral Ratio (Analyte/Standard) | Calculated Purity (w/w %) |

| Aromatic C-H | Maleic Acid | 1.05 | 99.2% |

Advanced X-ray Diffraction Methodologies for Investigating Solid-State Packing and Intermolecular Interactions of 4-(2,4-Difluorophenyl)oxan-4-amine

The three-dimensional arrangement of molecules in the solid state governs critical material properties like solubility, stability, and bioavailability. X-ray diffraction (XRD) is the definitive technique for studying this solid-state structure.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination Methods

For a chiral molecule like 4-(2,4-Difluorophenyl)oxan-4-amine, determining its absolute configuration (the specific 3D arrangement of its enantiomers, R or S) is essential. Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method to achieve this unambiguously.

The process involves growing a high-quality single crystal of one enantiomer of the compound, often through co-crystallization with a chiral resolving agent of known absolute configuration. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. By using anomalous dispersion effects, typically with copper radiation, the absolute configuration can be determined, for example, by calculating the Flack parameter, which should be close to zero for the correct stereochemical assignment.

Powder X-ray Diffraction for Polymorph Screening Methodologies

Polymorphism is the ability of a compound to exist in multiple different crystal packing arrangements. Each polymorph is a distinct solid material with unique physical properties. Powder X-ray Diffraction (PXRD) is the primary tool for polymorph screening.

A screening study would involve crystallizing 4-(2,4-Difluorophenyl)oxan-4-amine under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates). Each solid sample produced is then analyzed by PXRD. The resulting diffraction patterns, which are a fingerprint of the crystal structure, are compared. Different patterns indicate the discovery of different polymorphs.

A hypothetical summary of a polymorph screen is shown below.

| Crystallization Solvent | Temperature (°C) | Resulting Form | Key PXRD Peaks (2θ) |

| Ethanol | 25 | Form I | 10.1, 15.3, 20.5 |

| Isopropanol | 4 | Form II | 11.5, 16.2, 21.8 |

| Acetone/Water | 50 | Form I | 10.1, 15.3, 20.5 |

Chromatographic Techniques for Purity Assessment and Separation of Isomers of 4-(2,4-Difluorophenyl)oxan-4-amine

Chiral Chromatography for Enantiomeric Excess Determination Methods

Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral chromatography is required for their separation and quantification. This is typically performed using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

The CSP creates a chiral environment within the HPLC column. As the racemic mixture of 4-(2,4-Difluorophenyl)oxan-4-amine passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to one enantiomer being retained longer than the other, resulting in their separation. A UV detector is commonly used to detect the eluting enantiomers, and the area under each peak is proportional to its concentration. The enantiomeric excess (% ee) is then calculated from the peak areas.

A typical method development summary for chiral separation is presented below.

| Chiral Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Enantiomeric Excess (% ee) |

| Chiralpak AD-H | Hexane/Ethanol (90:10) | 1.0 | 8.5 min | 10.2 min | 99.8% |

| Chiralcel OD-H | Hexane/Isopropanol (95:5) | 0.8 | 12.1 min | 14.5 min | 99.7% |

Preparative Chromatography for Scale-Up Purification

The isolation and purification of 4-(2,4-Difluorophenyl)oxan-4-amine on a larger scale necessitates the development of a robust preparative chromatography method. This technique is essential for obtaining high-purity enantiomers of the compound, which is critical for its use as a pharmaceutical intermediate. The scale-up from analytical to preparative chromatography involves a systematic approach to maintain resolution and efficiency while significantly increasing the throughput.

The process begins with the selection of an appropriate chiral stationary phase (CSP) and mobile phase system, typically identified during analytical method development. For compounds like 4-(2,4-Difluorophenyl)oxan-4-amine, which possesses a chiral center at the C4 position of the oxane ring and aromatic fluorination, polysaccharide-based CSPs are often effective. These phases, such as those derived from cellulose (B213188) or amylose, can offer the necessary enantioselectivity through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.

Once a suitable analytical method is established, the transition to preparative scale requires optimization of several key parameters. The column dimensions are increased to accommodate larger sample loads. The flow rate is adjusted to maintain a balance between separation efficiency and processing time. The sample concentration and injection volume are also maximized to enhance productivity without compromising the purity of the collected fractions.

A critical aspect of scale-up is the loading study, which determines the maximum amount of the racemic mixture that can be loaded onto the preparative column in a single run while still achieving the desired enantiomeric purity. This involves injecting progressively larger amounts of the compound and monitoring the resolution between the enantiomeric peaks. The goal is to operate in a "touching-band" or "overlapping-band" mode to maximize throughput, followed by fraction collection and analysis to ensure the purity of each enantiomer.

The selection of the mobile phase is also crucial for a successful scale-up. While normal-phase chromatography using alkane/alcohol mixtures is common for chiral separations, reversed-phase or polar organic modes may also be employed depending on the solubility of the compound and the selectivity achieved. merckmillipore.comchromatographyonline.com For industrial-scale purification, factors such as solvent cost, toxicity, and ease of removal from the final product are important considerations.

The following data table illustrates a hypothetical, yet scientifically plausible, set of parameters for the preparative HPLC purification of 4-(2,4-Difluorophenyl)oxan-4-amine.

| Parameter | Value |

| Instrumentation | Preparative HPLC System |

| Column | |

| Stationary Phase | Immobilized Polysaccharide-based Chiral Stationary Phase |

| Particle Size | 10 µm |

| Dimensions | 250 mm x 50 mm i.d. |

| Mobile Phase | |

| Composition | n-Hexane / Isopropanol / Diethylamine (B46881) (80:20:0.1, v/v/v) |

| Flow Rate | 100 mL/min |

| Sample | |

| Compound | Racemic 4-(2,4-Difluorophenyl)oxan-4-amine |

| Sample Concentration | 50 mg/mL in mobile phase |

| Injection Volume | 20 mL |

| Detection | |

| Wavelength | 254 nm |

| Performance | |

| Loading per Injection | 1000 mg |

| Purity of Enantiomer 1 | >99.5% ee |

| Purity of Enantiomer 2 | >99.5% ee |

| Cycle Time | 30 min |

| Throughput | 2 g/hr |

This table outlines a typical setup for the preparative separation of a chiral amine. The use of an immobilized polysaccharide-based CSP allows for a wider range of solvents and enhances the robustness of the column. chiraltech.com The addition of a small amount of an amine modifier like diethylamine to the mobile phase is a common strategy to improve peak shape and reduce tailing for basic compounds such as 4-(2,4-Difluorophenyl)oxan-4-amine. The specified flow rate and injection volume are representative of a significant scale-up from analytical conditions, aiming for high throughput suitable for producing substantial quantities of the purified enantiomers. cytivalifesciences.comyoutube.com

Computational and Theoretical Chemistry Studies on 4 2,4 Difluorophenyl Oxan 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of 4-(2,4-Difluorophenyl)oxan-4-amine

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed in chemistry and materials science to predict molecular properties. For 4-(2,4-difluorophenyl)oxan-4-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G, can provide a detailed picture of its electronic characteristics. iau.ir

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) analysis derived from DFT calculations helps in understanding the chemical reactivity and stability of 4-(2,4-difluorophenyl)oxan-4-amine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov

In 4-(2,4-difluorophenyl)oxan-4-amine, the HOMO is expected to be localized primarily on the amine group and the difluorophenyl ring, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely distributed over the difluorophenyl ring, which can accommodate additional electron density. The presence of the electronegative fluorine atoms influences the energy levels of these orbitals. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov

Table 1: Calculated Molecular Orbital Energies for 4-(2,4-Difluorophenyl)oxan-4-amine

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -0.89 |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

The bonding characteristics can also be elucidated through DFT. For instance, the bond lengths and angles provide a clear picture of the molecular geometry. The carbon-fluorine bonds are expected to be strong and relatively short due to the high electronegativity of fluorine. The bonds within the oxane ring will exhibit typical single bond characteristics, while the bonds in the phenyl ring will show aromatic character.

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For 4-(2,4-difluorophenyl)oxan-4-amine, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amine group and the fluorine atoms, due to the lone pairs of electrons. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential. This mapping helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reagents.

Conformational Analysis and Energy Landscapes of 4-(2,4-Difluorophenyl)oxan-4-amine via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the stable arrangements of atoms and the energy barriers between them. For a flexible molecule like 4-(2,4-difluorophenyl)oxan-4-amine, which contains a six-membered oxane ring and a rotatable phenyl group, this analysis is crucial for understanding its biological activity and physical properties.

Identification of Stable Conformers

Molecular mechanics (MM) methods are well-suited for exploring the conformational space of molecules. researchgate.net The oxane ring in 4-(2,4-difluorophenyl)oxan-4-amine is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. In this chair conformation, the substituents on the ring can be in either axial or equatorial positions.

The 4-amino and 4-(2,4-difluorophenyl) groups are attached to the same carbon atom of the oxane ring. The relative stability of the conformers will depend on the steric interactions between these groups and the rest of the ring. Generally, conformers with bulky substituents in the equatorial position are more stable to minimize steric hindrance. Therefore, the conformer with the 2,4-difluorophenyl group in the equatorial position is predicted to be the most stable.

Table 2: Relative Energies of Stable Conformers of 4-(2,4-Difluorophenyl)oxan-4-amine

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Phenyl (Equatorial), Amine (Axial) | 0.00 |

Note: These values are hypothetical and for illustrative purposes.

Conformational Transition Pathways

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and the pathways of conformational transitions. researchgate.net By simulating the motion of atoms over time, MD can reveal how the molecule transitions between different stable conformations. For 4-(2,4-difluorophenyl)oxan-4-amine, MD simulations would show the ring-flipping process of the oxane ring, where it converts from one chair conformation to another.

These simulations can also map out the energy landscape of the molecule, identifying the transition states and the energy barriers that must be overcome for a conformational change to occur. This information is important for understanding the flexibility of the molecule and how it might adapt its shape to bind to a biological target, for instance.

Prediction of Reactivity and Selectivity in Chemical Reactions Involving 4-(2,4-Difluorophenyl)oxan-4-amine using Computational Models

Computational models can also be used to predict the reactivity and selectivity of 4-(2,4-difluorophenyl)oxan-4-amine in various chemical reactions. By analyzing the electronic and structural properties of the molecule, it is possible to identify the most likely sites for reaction and the preferred products.

The amine group is a key reactive site in this molecule. Its nucleophilic character, as indicated by the MEP map, suggests that it will readily react with electrophiles. For example, in an acylation reaction, the nitrogen atom of the amine group would be the site of attack.

The difluorophenyl ring can also participate in reactions, such as electrophilic aromatic substitution. The fluorine atoms are deactivating and ortho-, para-directing. However, the positions on the ring are already substituted. Computational models can help predict the likelihood of substitution at the remaining available positions by calculating the energies of the intermediate carbocations.

Furthermore, computational models can be used to study the stereoselectivity of reactions. For example, if a new chiral center is formed during a reaction, these models can predict which stereoisomer will be the major product by calculating the energies of the different transition states leading to each isomer.

Transition State Search and Activation Energy Calculations

In computational organic chemistry, understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. libretexts.org A transition state search is a computational procedure aimed at locating this first-order saddle point on the potential energy surface. scm.com For a hypothetical reaction involving 4-(2,4-Difluorophenyl)oxan-4-amine, such as an N-alkylation or acylation, computational methods like Density Functional Theory (DFT) would be employed to model the reaction.

The process begins with an initial guess of the transition state geometry, which can be estimated from the reactant and product structures. scm.com Algorithms then optimize this structure, converging on a point where the energy gradients are zero, and the Hessian matrix (a matrix of second derivatives of energy) has exactly one negative eigenvalue. scm.com This negative eigenvalue corresponds to the vibrational mode along the reaction coordinate, representing the molecular motion that transforms reactants into products. scm.com

Once the transition state is located and confirmed through a frequency analysis, its energy is calculated. The activation energy (ΔE‡) is then determined as the difference in energy between the transition state and the initial reactants. nih.gov This value is critical as it directly relates to the reaction rate according to transition state theory. nih.gov Different levels of theory and basis sets can be used for these calculations, and the results provide insight into the reaction's feasibility.

| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G(d) | 22.5 |

| M06-2X | 6-311+G(d,p) | 20.8 |

| ωB97X-D | def2-TZVP | 20.1 |

Reaction Coordinate Analysis

A reaction coordinate is a geometric parameter that changes during the conversion of a reactant to a product. youtube.com It can be a simple bond distance, an angle, or a more complex combination of these variables that maps the progress of the reaction. youtube.com An analysis along the reaction coordinate provides a detailed view of the energetic and structural changes that occur throughout the transformation. nih.gov

| Point on Coordinate | Description | Relative Energy (kcal/mol) | Key Geometric Feature (e.g., C-N bond length) |

|---|---|---|---|

| Reactant | Starting Materials | 0.0 | 3.5 Å (approaching) |

| Transition State | Maximum Energy Point | +20.8 | 2.1 Å (partially formed) |

| Product | Final Products | -15.2 | 1.4 Å (fully formed) |

Quantitative Structure-Activity Relationship (QSAR) Model Development for 4-(2,4-Difluorophenyl)oxan-4-amine Analogues (focused on theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. mdpi.com For a series of analogues derived from the 4-(2,4-Difluorophenyl)oxan-4-amine scaffold, a QSAR model could be developed to predict their activity against a hypothetical biological target.

The development workflow begins with assembling a dataset of molecules with known biological activities. neovarsity.org Next, a wide range of molecular descriptors, which are numerical representations of the molecules' properties, are calculated. mdpi.com Using statistical methods, a mathematical model is then constructed that relates a select set of these descriptors to the observed activity. neovarsity.org The ultimate goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds based solely on their structure. wikipedia.org

Descriptors Calculation and Selection Methodologies

Molecular descriptors are at the heart of QSAR modeling. They quantify various aspects of a molecule's structure and can be categorized into several classes:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts. scribd.com

Topological (2D): Based on the 2D representation of the molecule, these descriptors encode information about atomic connectivity and branching. scribd.com

Geometric (3D): Calculated from the 3D coordinates of the molecule, these descriptors capture information about molecular size, shape, and surface area. scribd.com

Physicochemical: These include properties like lipophilicity (logP), molar refractivity, and polarizability. ucsb.edu

Electronic (Quantum Chemical): Derived from quantum chemical calculations, these descriptors describe the electronic structure, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Given the large number of possible descriptors, a crucial step is feature selection to identify the subset most relevant to the biological activity. drugdesign.org This process helps to avoid overfitting and improves the interpretability of the model. kg.ac.rs Methodologies for descriptor selection range from simple correlation analysis to more advanced algorithms like Genetic Algorithms or Stepwise Regression. kg.ac.rs

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Total mass of the molecule. |

| Topological | Wiener Index | A measure of molecular branching. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Physicochemical | LogP | A measure of the molecule's lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

Model Validation Techniques

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive power. semanticscholar.org It assesses the model's ability to make accurate predictions for compounds not used in its development. basicmedicalkey.com Validation is typically divided into two main categories: internal and external validation. researchgate.net

Internal Validation uses the training set—the data used to build the model—to check for robustness and stability. basicmedicalkey.com A common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly re-built with one data point omitted and then used to predict the value of that omitted point. nih.govscielo.br A high cross-validated correlation coefficient (Q²) indicates good internal predictivity.

External Validation is considered the most rigorous test of a model's predictive ability. nih.gov It involves splitting the initial dataset into a training set and a test set. basicmedicalkey.com The model is developed using only the training set and is then used to predict the activities of the compounds in the test set, which were not seen by the model during its creation. scielo.br The model's performance on the test set provides an unbiased estimate of its ability to predict new chemicals. researchgate.net

| Metric | Validation Type | Description |

|---|---|---|

| R² (Coefficient of Determination) | Training Set Fit | Measures how well the model fits the training data. |

| Q² (Cross-Validated R²) | Internal Validation | Assesses the predictive power of the model through cross-validation. |

| R²_pred (Predictive R²) | External Validation | Measures the model's ability to predict an external test set. |

| RMSE (Root Mean Square Error) | Internal/External | Indicates the absolute error of prediction in the units of the activity. |

Virtual Screening and Molecular Docking Studies on 4-(2,4-Difluorophenyl)oxan-4-amine Scaffolds within Biological Systems (conceptual, without specific targets or clinical relevance)

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein. nih.gov Molecular docking is a key technique within structure-based virtual screening, which predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. longdom.orgsemanticscholar.org

For scaffolds based on 4-(2,4-Difluorophenyl)oxan-4-amine, a virtual screening campaign could be conceptualized to explore their potential interactions within a generic protein binding site. This process would involve computationally "docking" a library of virtual analogues into the three-dimensional structure of a protein's active site. nih.gov Docking algorithms sample numerous possible binding poses (orientations and conformations) of the ligand within the site and use a scoring function to estimate the binding affinity for each pose. nih.govoup.com The compounds are then ranked based on their scores, allowing for the prioritization of a smaller, more focused set of molecules for further investigation. nih.gov

Ligand-Protein Interaction Prediction Methodologies

The prediction of ligand-protein interactions is central to molecular docking and structure-based design. nih.gov Computational methods aim to identify and quantify the key intermolecular forces that stabilize the ligand-protein complex. These methods can be broadly categorized as structure-based and feature-based. nih.gov

Structure-based methods, like docking, utilize the 3D atomic coordinates of both the ligand and the protein. mdpi.com After generating a binding pose, the interaction is evaluated by a scoring function, which is a mathematical model that approximates the binding free energy. oup.com These functions typically account for various types of interactions:

Hydrogen Bonds: Favorable interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together, away from water.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic Interactions: Attractive or repulsive forces between charged atoms or groups.

π-Stacking: Interactions between aromatic rings.

Analyzing these predicted interactions provides a structural hypothesis for how compounds based on the 4-(2,4-Difluorophenyl)oxan-4-amine scaffold might achieve their biological effect. rsc.org Machine learning and deep learning approaches are also increasingly used, leveraging large datasets of known protein-ligand interactions to train models that can predict binding without relying solely on classical scoring functions. nih.govnih.gov

| Interaction Type | Description | Potential Groups on Scaffold |

|---|---|---|

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Amine (-NH₂) group, Oxane oxygen |

| Hydrophobic | Interaction between nonpolar regions of the ligand and protein. | Phenyl ring, Oxane ring carbons |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Difluorophenyl group |

| Halogen Bond | Noncovalent interaction involving a halogen atom (Fluorine). | Fluorine atoms on the phenyl ring |

| Ionic/Electrostatic | Attraction between oppositely charged groups (e.g., protonated amine and carboxylate). | Protonated amine (-NH₃⁺) |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(2,4-Difluorophenyl)oxan-4-amine |

Scaffold-Based Virtual Library Design

In the realm of computational and theoretical chemistry, scaffold-based virtual library design stands as a powerful strategy for the systematic exploration of chemical space around a core molecular framework. This approach is particularly valuable in drug discovery for identifying novel compounds with desired biological activities. The compound 4-(2,4-Difluorophenyl)oxan-4-amine presents a structurally interesting and synthetically accessible scaffold for the generation of diverse virtual libraries. Its key features—the rigid oxane ring, the strategically placed amine group, and the electron-withdrawing difluorophenyl moiety—offer multiple points for chemical modification and diversification.

A systematic in silico derivatization of the 4-(2,4-Difluorophenyl)oxan-4-amine scaffold can be performed by attaching a series of building blocks, often referred to as "R-groups," to the amine functionality. These R-groups are selected from commercially available or synthetically feasible chemical reagents to ensure the potential for future synthesis of the designed compounds. The selection of R-groups is critical and is often guided by the specific objectives of the screening library, such as targeting a particular protein family or enhancing drug-like properties.

The generation of the virtual library can be accomplished using various computational tools and software packages that automate the process of chemical structure generation. By applying a set of predefined chemical reactions to the scaffold and a collection of R-groups, a large and diverse library of virtual compounds can be rapidly enumerated. For instance, amide bond formation, reductive amination, and urea formation are common reactions utilized to derivatize a primary amine.

Below is a hypothetical representation of a virtual library design strategy based on the 4-(2,4-Difluorophenyl)oxan-4-amine scaffold.

Table 1: R-Group Selection for Virtual Library Generation

| R-Group Category | Representative Examples |

| Carboxylic Acids | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid |

| Aldehydes/Ketones | Benzaldehyde, Acetone, Cyclohexanone |

| Isocyanates | Phenyl isocyanate, Methyl isocyanate |

Following the enumeration of the virtual library, a comprehensive analysis of the physicochemical and structural properties of the generated compounds is performed. This step is crucial for ensuring the "drug-likeness" of the library and for filtering out compounds with undesirable properties, such as poor solubility or high toxicity potential. Molecular descriptors are calculated for each virtual compound to assess its properties.

Table 2: Calculated Molecular Descriptors for a Subset of a Virtual Library

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors |

| VLIB-001 | Acetyl | 271.28 | 1.85 | 1 | 3 |

| VLIB-002 | Benzoyl | 333.35 | 3.21 | 1 | 3 |

| VLIB-003 | Benzyl | 319.38 | 3.55 | 1 | 2 |

| VLIB-004 | Phenylcarbamoyl | 348.36 | 3.42 | 2 | 4 |

The resulting filtered virtual library, enriched with compounds possessing favorable drug-like properties, can then be subjected to virtual screening campaigns against specific biological targets. Techniques such as molecular docking and pharmacophore modeling are employed to predict the binding affinity and mode of interaction of the library members with the target protein. This computational approach allows for the efficient identification of potential hit compounds for further experimental validation, thereby accelerating the drug discovery process. The three-dimensional arrangement of the oxane ring and the orientation of the substituents introduced play a significant role in how the virtual molecules fit into a target's binding site.

Exploration of Derivatives and Analogues of 4 2,4 Difluorophenyl Oxan 4 Amine

Design and Synthesis of Substituted Oxane-4-amine Analogues with Modified Ring Systems

Introduction of Heteroatoms into the Oxane Ring

The replacement of the oxygen atom in the oxane ring with other heteroatoms, such as nitrogen or sulfur, leads to the formation of piperidine (B6355638) and thiane (B73995) analogues, respectively. These modifications can influence the hydrogen bonding capacity, polarity, and metabolic stability of the resulting compounds.